

Application Note: 2-Hydroxyethyl N-Methylcarbamate in Bioconjugation

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Compound of Interest

Compound Name: 2-hydroxyethyl N-methylcarbamate

CAS No.: 13296-57-6

Cat. No.: B1331476

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Executive Summary

The **2-hydroxyethyl N-methylcarbamate** (HEMC) motif (

) represents a critical structural class in bioconjugation chemistry. It serves two distinct roles depending on the architectural design:

- **Solubilizing Spacer:** The hydroxyl-terminated carbamate chain enhances the aqueous solubility of hydrophobic payloads (e.g., benzodiazepines, camptothecins) while maintaining serum stability.
- **Self-Immolative Linker:** When coupled with an upstream trigger (e.g., a protease-cleavable dipeptide), the motif undergoes rapid cyclization-release. Upon unmasking of the hydroxyl or amine terminus, the system cyclizes to form a stable 5-membered ring (e.g., oxazolidinone or cyclic carbonate), expelling the drug payload.

This guide details the mechanistic basis, synthesis protocols, and quality control measures for integrating HEMC linkers into biotherapeutic constructs.

Mechanism of Action

The utility of the HEMC linker stems from its ability to toggle between stability and lability based on the "trigger" placement.

Mode A: Stable Solubilizing Spacer

In this configuration, the carbamate nitrogen is alkylated (N-methyl), preventing spontaneous hydrolysis. The terminal hydroxyl group is used for conjugation to the antibody (via a succinimide or ether linkage), while the carbamate moiety remains intact in circulation. This increases the hydrophilicity of the conjugate, reducing aggregation—a common failure mode in ADCs.

Mode B: Cyclization-Release (Self-Immolation)

This is the primary application for prodrugs and ADCs. The release mechanism relies on intramolecular nucleophilic attack.

- Step 1 (Triggering): An enzymatic event (e.g., Cathepsin B cleavage of a Val-Cit peptide) or chemical reduction (disulfide cleavage) exposes a nucleophile (amine or hydroxyl) adjacent to the carbamate.
- Step 2 (Cyclization): The exposed nucleophile attacks the carbamate carbonyl.
- Step 3 (Release): The drug, attached as the leaving group, is expelled.^[1] The linker forms a stable cyclic byproduct (typically 3-methyl-oxazolidin-2-one or ethylene carbonate).

Mechanistic Pathway Diagram^[1]

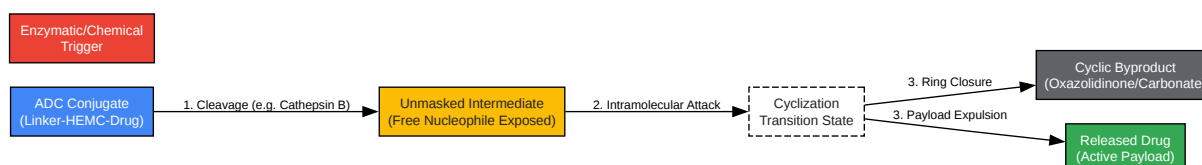


Fig 1: Self-Immolative Release Mechanism of HEMC-based Linkers via Cyclization

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[4]

Experimental Protocols

Protocol A: Synthesis of Activated HEMC Linker-Payload

Objective: To synthesize a drug-linker construct where the drug is attached via the N-methylcarbamate, ready for antibody conjugation.

Materials:

- Reagent: **2-hydroxyethyl N-methylcarbamate** (Commercially available or synthesized from N-methylethanolamine + Methyl chloroformate).
- Activator: N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate.
- Base: Diisopropylethylamine (DIPEA) or Pyridine.
- Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

- Activation of the Hydroxyl Group:
 - Dissolve **2-hydroxyethyl N-methylcarbamate** (1.0 eq) in anhydrous DCM under .
 - Add DIPEA (2.5 eq) and cool to 0°C.
 - Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) portion-wise.
 - Stir at 0°C for 30 min, then warm to RT and stir for 4 hours.
 - Monitoring: Check TLC/LC-MS for formation of the NHS-carbonate intermediate.
 - Purification: Wash with 0.1M HCl, brine, dry over

, and concentrate.[2] Use immediately or store at -20°C.

- Conjugation to Drug (Amine-Containing Payload):
 - Dissolve the Amine-Drug (1.0 eq) in dry DMF.
 - Add the Activated HEMC-NHS carbonate (1.2 eq) and DIPEA (2.0 eq).
 - Stir at RT for 6–12 hours.
 - Reaction Logic: The amine of the drug attacks the carbonate, forming a stable carbamate linkage. The "N-methyl" part of the original reagent remains as a spacer or blocking group depending on exact orientation.
 - Note: If the drug is to be the leaving group in a release system, the orientation is reversed (Drug attached to Carbonyl, Trigger attached to Hydroxyethyl tail).

Protocol B: Bioconjugation to Antibody (Cysteine-Maleimide Chemistry)

Objective: Conjugate the HEMC-Drug construct to a monoclonal antibody (mAb).

Prerequisites:

- Antibody reduced with TCEP to generate free thiols (interchain cysteines).
- HEMC-Drug linker functionalized with a Maleimide group (via the hydroxyl terminus).

Workflow:

- Reduction:
 - Dilute mAb to 5 mg/mL in PBS (pH 7.4, 1 mM EDTA).[2]
 - Add TCEP (2.5 molar equivalents per mAb) and incubate at 37°C for 90 mins.
 - Verification: DTNB (Ellman's) assay to quantify free thiols (~8 thiols/mAb for full reduction).
[2]

- Conjugation:
 - Cool reduced mAb to 4°C.
 - Add Maleimide-HEMC-Drug (5–8 molar equivalents) from a DMSO stock (final DMSO < 10%).
 - Incubate for 1 hour at 4°C.
- Quenching & Purification:
 - Add N-acetylcysteine (20 eq) to quench unreacted linker.
 - Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove small molecules.

Data Analysis & Quality Control

Analytical Specifications

Summarize your QC data using the following template to ensure batch consistency.

Parameter	Method	Acceptance Criteria
Drug-to-Antibody Ratio (DAR)	HIC-HPLC or LC-MS (Q-TOF)	Target \pm 0.3 (e.g., DAR 4.0)
Monomer Content	SEC-HPLC	> 95% (Aggregates < 5%)
Free Drug	RP-HPLC	< 1.0%
Endotoxin	LAL Assay	< 0.5 EU/mg
Linker Stability	Serum Incubation (human/mouse)	< 5% release over 7 days

Structural Verification (LC-MS)

For the HEMC linker, specific fragmentation patterns are observed in MS/MS:

- Neutral Loss: Loss of

(44 Da) is common for carbamates.

- Diagnostic Ion: The N-methyl-aminoethyl fragment () often appears at $m/z \sim 58.06$.

Troubleshooting Guide

Issue 1: Premature Drug Release (Instability)

- Cause: Hydrolysis of the carbamate by serum esterases (e.g., carboxylesterase 1c in mice).
- Solution: The N-methyl group in HEMC is specifically designed to mitigate this. Ensure the methylation is present. Unsubstituted carbamates () are significantly more labile. If instability persists, increase steric bulk near the carbamate (e.g., use an isopropyl group instead of methyl).[2]

Issue 2: Aggregation during Conjugation

- Cause: Hydrophobicity of the payload masking the hydrophilic effect of the hydroxyethyl spacer.
- Solution: Increase the length of the spacer. Instead of a single hydroxyethyl unit, use a PEGylated analog (e.g., -HEMC) to improve solvation.

Issue 3: Slow Release Kinetics

- Cause: The cyclization rate is too slow because the nucleophile (trigger) is sterically hindered or the pKa is too high.
- Solution: Modify the spacer backbone. The "Thorpe-Ingold Effect" (gem-dimethyl substitution on the ethylene chain) can accelerate cyclization rates by forcing the reactive groups closer together.

References

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Sources

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